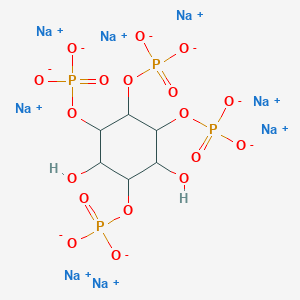
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate, also known as octasodium 2,6-dihydroxy-3,4,5-tris(phosphonatooxy)cyclohexyl phosphate, is a complex organophosphate compound with the molecular formula C6H8Na8O18P4 and a molecular weight of 675.93 g/mol . This compound is characterized by its high solubility in DMSO and its white to off-white lyophilized powder form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate typically involves the phosphorylation of inositol derivatives. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using automated reactors to ensure precise control over reaction conditions. The product is then purified through crystallization or lyophilization to obtain the desired purity and form .
Análisis De Reacciones Químicas
Types of Reactions
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the phosphate ester bonds.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Complexation: The compound can form complexes with metal ions due to the presence of multiple phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, nucleophiles such as amines or alcohols for substitution reactions, and metal salts for complexation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield inositol and inorganic phosphate, while substitution reactions can produce various phosphorylated derivatives .
Aplicaciones Científicas De Investigación
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in phosphorylation reactions and as a complexing agent for metal ions.
Biology: Studied for its role in cellular signaling pathways involving inositol phosphates.
Medicine: Investigated for its potential therapeutic effects in diseases related to phosphate metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets by acting as a phosphate donor or by forming complexes with metal ions, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative with similar chemical properties.
D-myo-Inositol-1,3,4,5-tetrakisphosphate sodium salt: A closely related compound with similar applications in research.
Uniqueness
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate is unique due to its high degree of phosphorylation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high phosphate content and strong metal-binding properties .
Propiedades
Fórmula molecular |
C6H8Na8O18P4 |
|---|---|
Peso molecular |
675.93 g/mol |
Nombre IUPAC |
octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
Clave InChI |
QYQMPPDYTHNACQ-UHFFFAOYSA-F |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


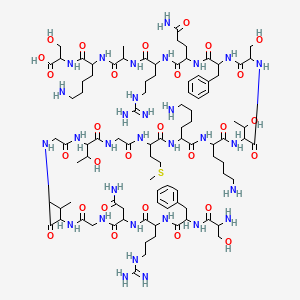
![4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one](/img/structure/B13397292.png)
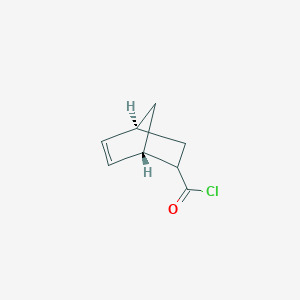
![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13397306.png)
![2-(5-Methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol](/img/structure/B13397309.png)
![(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397310.png)
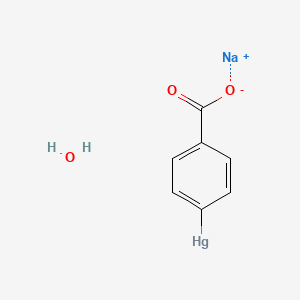
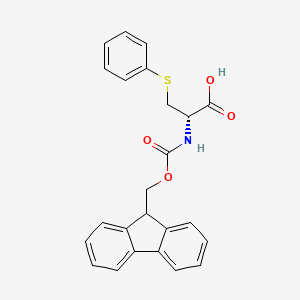
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)

![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
